Triptycene-9,10-dicarboxaldehyde

Descripción general

Descripción

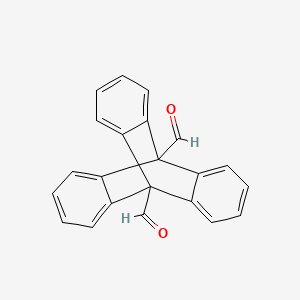

Triptycene-9,10-dicarboxaldehyde is not directly mentioned in the provided papers, but the triptycene moiety is a recurring theme in the research. Triptycene is known for its unique propeller-like shape and saddle-like cavities, which make it an interesting scaffold for various chemical applications. It has a rigid π-framework that can be functionalized to create a variety of derivatives with potential applications in supramolecular chemistry and materials science .

Synthesis Analysis

The synthesis of triptycene derivatives is a topic of interest in several studies. For instance, triptycene-derived secondary dicarboxamides were synthesized and their crystal structures reported, highlighting the importance of intramolecular hydrogen bonding and arene-arene interactions in the folding of these molecules . Another study focused on the synthesis of 9,10-disilatriptycenes through a novel route, which involved the use of o-trimethylsilylphenyllithium . Additionally, a versatile synthesis method for triptycene di- and tetracarboxylic acids was developed, utilizing Diels-Alder reactions followed by oxidation to yield the carboxylic acids .

Molecular Structure Analysis

The molecular structure of triptycene derivatives is characterized by their three-dimensional, propeller-like conformation. X-ray crystallography has been used to determine the structures of various triptycene compounds, revealing the compact and folded conformations due to cooperative effects such as hydrogen bonding and arene-arene interactions . The synthesis of 9,10-disilatriptycenes and the determination of the structure of a derivative by X-ray crystallography further demonstrate the versatility of the triptycene scaffold .

Chemical Reactions Analysis

Triptycene derivatives exhibit interesting chemical behavior due to their unique structures. For example, the synthesis of 9,10-bis(9-triptycyloxy)triptycenes showed that these molecules have a high barrier to uncorrelated rotation and a very low barrier to coupled disrotation, leading to new stereoisomerism . In another study, the interconversion of diastereo-atropisomers of a diferrocenyltriptycene compound was investigated, revealing the dynamic behavior of these molecules in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of triptycene derivatives are influenced by their molecular structure. The solid-state conformations of triptycene-derived secondary dicarboxamides are compact due to intramolecular interactions, which also affect their crystal packing . The chiral properties of triptycenes, when appropriately substituted, make them suitable for applications in chiroptical spectroscopies . The dynamic behavior of triptycene derivatives, such as the interconversion of atropisomers, is a result of the unique physical properties of the triptycene scaffold .

Aplicaciones Científicas De Investigación

Novel Bridged Anthracene Derivatives

Research by Klanderman and Faber (1968) explored the preparation of derivatives like 9,10-Bis(hydroxymethyl)triptycene and 9,10-bis(carbethoxy)triptycene, which were used as modifying agents to improve the physical properties of polyesters, particularly increasing their glass transition temperatures (Klanderman & Faber, 1968).

Solubilities in Pressurized Hot Water

Karásek, Planeta, and Roth (2008) measured the aqueous solubilities of triptycene derivatives at various temperatures and pressures, providing insights into the solubility characteristics of these compounds (Karásek, Planeta, & Roth, 2008).

Orbital Interactions Study

Kubota et al. (1997) examined 9,10-Disilatriptycene, closely related to triptycene, to investigate the orbital interactions among the π electron systems, highlighting the complex spectral patterns of these compounds (Kubota et al., 1997).

Gas Separation Membranes

Ghanem, Swaidan, Litwiller, and Pinnau (2014) described the synthesis of ultra-microporous triptycene-based polyimide membranes, showcasing their high-performance in gas separation, which is significant for industrial applications (Ghanem et al., 2014).

Functionalization and Linking with Porphyrin Arrays

Locke, Flanagan, and Senge (2020) explored the functionalization of triptycene for use in multichromophoric arrays. They demonstrated the use of triptycene as a linker for electron transfer studies, highlighting its potential in the field of materials chemistry (Locke, Flanagan, & Senge, 2020).

Molecular Machines and Materials Chemistry

Jiang and Chen (2011) reviewed the synthesis and applications of triptycene and pentiptycene derivatives, emphasizing their use in molecular machines, catalysis, and host–guest chemistry (Jiang & Chen, 2011).

Vibrational Spectra Analysis

Furlan et al. (1992) conducted a study on the vibrational spectra of triptycene, providing important insights into its ground-state vibrational characteristics and the Jahn-Teller effect (Furlan et al., 1992).

Direcciones Futuras

While specific future directions for Triptycene-9,10-dicarboxaldehyde are not mentioned in the available resources, triptycene and its derivatives have attracted significant interest in various fields of science due to their unique properties . They are being used as building blocks in the chemical and materials sciences .

Mecanismo De Acción

Target of Action

Triptycene-9,10-dicarboxaldehyde is a derivative of the parent triptycene Triptycene derivatives are known for their unique electrochemical and photochemical properties , suggesting they may interact with a variety of molecular targets.

Mode of Action

The unique structure of triptycene, composed of three benzene rings joined by two sp3 carbon atoms in a d3h-symmetric structure with a barrelene core , allows it to engage in unique interactions with other molecules . These interactions could potentially alter the function or activity of the target molecules.

Biochemical Pathways

Given the unique properties of triptycene derivatives , it is plausible that this compound could influence a variety of biochemical pathways, particularly those involving electrochemical and photochemical processes.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its physical state is solid at 20°c and it should be stored under inert gas as it is air sensitive . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the unique properties and potential interactions of triptycene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by exposure to air, given its air-sensitive nature

Análisis Bioquímico

Biochemical Properties

Triptycene-9,10-dicarboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to form unique interactions with enzymes and proteins, facilitating specific biochemical processes. For instance, the compound can engage in hydrogen bonding and nonbonding interactions with enzymes, potentially influencing their catalytic activities . Additionally, this compound can interact with proteins, altering their conformation and function, which may have implications for cellular signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, its interaction with cell signaling molecules can lead to changes in cellular responses, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, influencing their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic functions . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that this compound can enhance metabolic activity at optimal doses, but excessive amounts may cause cellular stress and toxicity . Threshold effects have also been observed, where specific dosages are required to elicit significant biochemical responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activities, thereby affecting overall metabolic processes . For example, this compound may enhance or inhibit specific metabolic pathways, leading to changes in the production and utilization of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s accessibility to target biomolecules and cellular structures .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting metabolic processes and cellular energy production .

Propiedades

IUPAC Name |

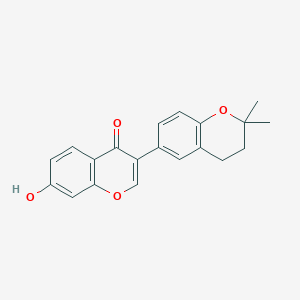

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-1,8-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O2/c23-13-21-15-7-1-2-8-16(15)22(14-24,19-11-5-3-9-17(19)21)20-12-6-4-10-18(20)21/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLPGDCICALQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

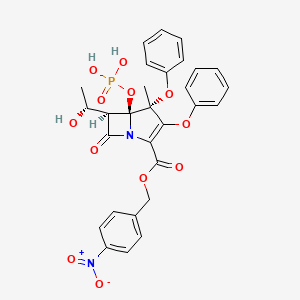

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)

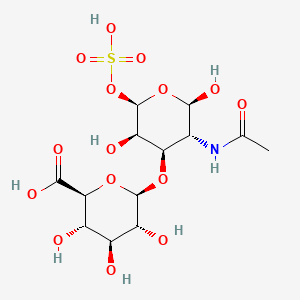

![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)